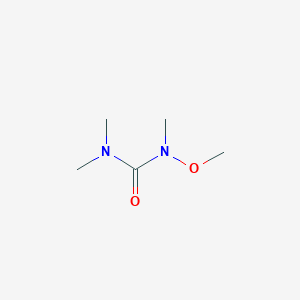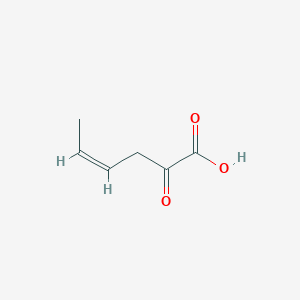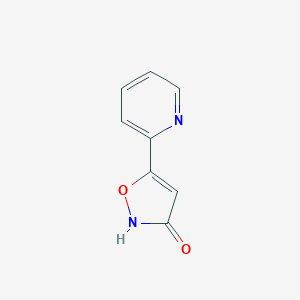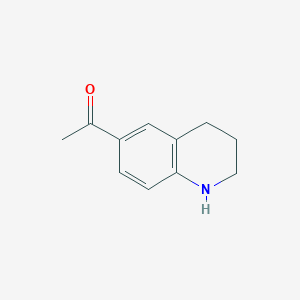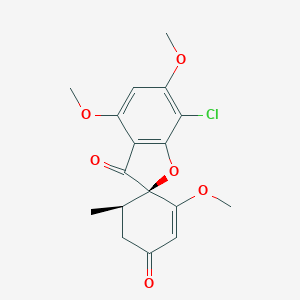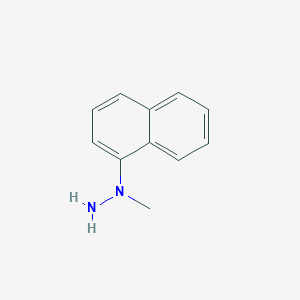
1-Methyl-1-naphthalen-1-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-naphthalen-1-ylhydrazine is a chemical compound that belongs to the class of hydrazine derivatives. It is a colorless to pale yellow liquid that is soluble in organic solvents and water. This compound has been extensively researched due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 1-Methyl-1-naphthalen-1-ylhydrazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in tumor growth and inflammation. It may also act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-Methyl-1-naphthalen-1-ylhydrazine has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to possess anti-microbial properties and to be effective against various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Methyl-1-naphthalen-1-ylhydrazine in lab experiments include its easy synthesis, its low toxicity, and its potential applications in various fields. However, its limitations include its instability and its potential to decompose under certain conditions.
Future Directions
There are several future directions for the research on 1-Methyl-1-naphthalen-1-ylhydrazine. One direction is to investigate its potential as a corrosion inhibitor for various metals and alloys. Another direction is to explore its use as a precursor for the synthesis of novel materials with unique properties. Additionally, further studies may be conducted to elucidate its mechanism of action and to identify its potential applications in the field of organic electronics.
Synthesis Methods
The synthesis of 1-Methyl-1-naphthalen-1-ylhydrazine can be achieved through various methods, including the reduction of 1-Methyl-1-naphthalen-1-yl-nitrosoamine, the reaction of 1-Methyl-1-naphthalen-1-ylcarbonyl chloride with hydrazine hydrate, and the reaction of 1-Methyl-1-naphthalen-1-ylketone with hydrazine hydrate. The most commonly used method is the reduction of 1-Methyl-1-naphthalen-1-yl-nitrosoamine, which involves the use of reducing agents such as sodium dithionite or zinc powder.
Scientific Research Applications
1-Methyl-1-naphthalen-1-ylhydrazine has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been found to possess anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use as a corrosion inhibitor and as a precursor for the synthesis of novel materials. Additionally, it has been studied for its use in the synthesis of organic semiconductors.
properties
IUPAC Name |
1-methyl-1-naphthalen-1-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUPDZONJCRPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328706 |
Source


|
| Record name | 1-Methyl-1-(naphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-naphthalen-1-ylhydrazine | |
CAS RN |
119090-35-6 |
Source


|
| Record name | 1-Methyl-1-(naphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
